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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD6564,
a novel, orally available small molecule inhibitor of fibrinolysis. The information presented
herein is intended to support researchers and drug development professionals in
understanding the core pharmacological and biopharmaceutical properties of this compound.

Core Mechanism of Action

AZD6564 is a lysine mimetic that acts as a competitive inhibitor of the protein-protein
interaction between plasminogen/plasmin and fibrin.[1][2] By binding to the lysine-binding sites
(LBS) within the kringle domains of plasminogen, AZD6564 prevents the binding of
plasminogen to fibrin.[1][2] This blockade inhibits the activation of plasminogen to plasmin on
the fibrin surface, thereby preventing the dissolution of the fibrin clot.[1] X-ray crystallography
studies have confirmed that AZD6564 binds to the same pocket in the kringle 1 domain as the
endogenous lysine analogs and tranexamic acid (TXA).[1]
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Caption: Mechanism of action of AZD6564 in the fibrinolysis pathway.

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of AZD6564 have been assessed through various assays.

The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of AZD6564
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Comparator:
. AZD6564 Value . .
Assay Endpoint Tranexamic Acid
(uM)
(uM)
Human Plasma Clot
ICso 0.44 1600

Lysis Assay

Human Buffer Clot
) ICso
Lysis Assay

Data sourced from Cheng et al., 2014.[1][2]

ble 2: In Vi lectivi | bility of 564

Assay Endpoint AZD6564 Result

GABAa Receptor Binding

Activity No detectable activity
Assay

L - (Data for related compounds
Caco-2 Cell Permeability ) -
Papp (Ato B) suggest improved permeability
Assay
over leads)

Data sourced from Cheng et al., 2014.[1]

Detailed Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols
are based on standard laboratory procedures and the information available from the discovery
of AZD6564.

Human Plasma Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in
human plasma.

Materials:

e Human citrated plasma
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o Tissue plasminogen activator (t-PA)

e Thrombin

e Calcium chloride (CacClz)

e Test compound (AZD6564) and vehicle control

e 96-well microplate reader with temperature control (37°C) and absorbance measurement
capabilities (e.g., 405 nm)

Procedure:

Prepare a solution of human plasma diluted with buffer.

e Add the test compound (AZD6564) at various concentrations to the wells of a 96-well plate.
Include a vehicle control.

e Add the diluted human plasma to the wells containing the test compound.

« Initiate clot formation by adding a solution containing thrombin and CacClz to each well.
e Simultaneously, initiate fibrinolysis by adding t-PA to each well.

o Immediately place the plate in a microplate reader pre-warmed to 37°C.

e Monitor the change in optical density (absorbance) over time. The time to 50% clot lysis is
determined for each concentration of the test compound.

o Calculate the ICso value, which is the concentration of the compound that causes a 50%
increase in the time to clot lysis compared to the vehicle control.

GABAa Receptor Binding Assay

This assay is used to determine the potential off-target interaction of AZD6564 with the GABAa
receptor.

Materials:
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Rat brain membrane preparation (source of GABAa receptors)

[*H]-Muscimol (radioligand)

Test compound (AZD6564)

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

Scintillation fluid and counter
Procedure:

 In a series of test tubes, combine the rat brain membrane preparation, [*H]-Muscimol, and
varying concentrations of the test compound (AZD6564).

« Include control tubes for total binding (membranes and radioligand only) and non-specific
binding (membranes, radioligand, and a high concentration of unlabeled GABA).

 Incubate the tubes at a specified temperature and for a set duration to allow for binding
equilibrium to be reached.

o Terminate the binding reaction by rapid filtration through glass fiber filters, which separates
the bound from the free radioligand.

o Wash the filters to remove any unbound radioligand.

» Place the filters in scintillation vials with scintillation fluid.

e Measure the radioactivity in each vial using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the percentage of inhibition of [3H]-Muscimol binding by AZD6564 at the tested
concentrations.

Caco-2 Cell Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport
across a monolayer of human intestinal Caco-2 cells.
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Caption: Workflow for the Caco-2 cell permeability assay.
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Procedure:

e Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-
25 days to allow for differentiation and the formation of a confluent monolayer with tight
junctions.

» Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the
transepithelial electrical resistance (TEER).

e Transport Experiment:
o The cell monolayers are washed with a pre-warmed transport buffer.

o The test compound (AZD6564) dissolved in transport buffer is added to the apical (donor)
compartment.

o Fresh transport buffer is added to the basolateral (receiver) compartment.
o The plates are incubated at 37°C with gentle shaking.

o Samples are taken from the receiver compartment at various time points and from the
donor compartment at the beginning and end of the experiment.

« Sample Analysis: The concentration of AZD6564 in the collected samples is quantified using
a suitable analytical method, typically LC-MS/MS.

» Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following
equation:

o Papp = (dQ/dt) / (A * Co)

o Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and Co is
the initial concentration in the donor compartment.

Summary of In Vitro Profile

AZDG6564 is a potent inhibitor of fibrinolysis with a clear mechanism of action involving the
blockade of plasminogen binding to fibrin.[1][2] In vitro studies demonstrate its high potency in
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a physiologically relevant human plasma clot lysis assay, showing a significant improvement
over the current standard of care, tranexamic acid.[1] Furthermore, AZD6564 exhibits a
favorable selectivity profile, with no detectable activity at the GABAa receptor, a known off-
target of tranexamic acid.[1] While specific permeability data for AZD6564 is not detailed in the
primary literature, the optimization program leading to its discovery focused on improving this
property, suggesting it is suitable for oral administration.[1] The compound demonstrates high
metabolic stability in human hepatocytes and liver microsomes and does not show notable
inhibition of CYP450s or hERG.[1] These in vitro characteristics position AZD6564 as a
promising candidate for the treatment of conditions associated with excessive fibrinolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15576626#in-vitro-characterization-of-azd6564]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/product/b15576626?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pubmed.ncbi.nlm.nih.gov/24900876/
https://pubmed.ncbi.nlm.nih.gov/24900876/
https://www.benchchem.com/product/b15576626#in-vitro-characterization-of-azd6564
https://www.benchchem.com/product/b15576626#in-vitro-characterization-of-azd6564
https://www.benchchem.com/product/b15576626#in-vitro-characterization-of-azd6564
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15576626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

